molecular formula C17H18N4O B12732723 Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- CAS No. 88570-95-0

Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)-

Cat. No.: B12732723
CAS No.: 88570-95-0
M. Wt: 294.35 g/mol
InChI Key: FKCPHOGEDWSCHY-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The unique structure of imidazo[1,2-a]pyridine derivatives makes them valuable scaffolds in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves solvent- and catalyst-free synthesis under microwave irradiation. This method is advantageous due to its efficiency and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acids, while reduction may produce imidazo[1,2-a]pyridine-3-yl alcohols.

Scientific Research Applications

Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential bacterial proteins or interfere with the bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: Imidazo(1,2-a)pyridine-3-acetamide, N,6-dimethyl-2-(5-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

88570-95-0

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-methyl-2-[6-methyl-2-(5-methylpyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C17H18N4O/c1-11-4-6-13(19-9-11)17-14(8-16(22)18-3)21-10-12(2)5-7-15(21)20-17/h4-7,9-10H,8H2,1-3H3,(H,18,22)

InChI Key

FKCPHOGEDWSCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)NC

Origin of Product

United States

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